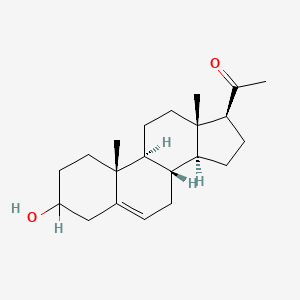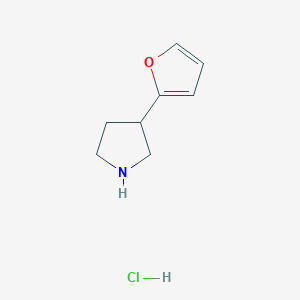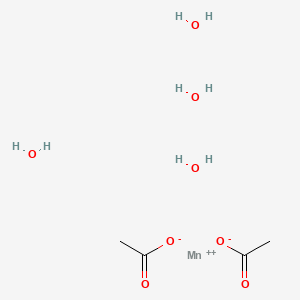
pregnenolone
Vue d'ensemble
Description
pregnenolone: It is a precursor in the biosynthesis of many other steroid hormones, including progesterone, androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is synthesized in the adrenal glands, gonads, and brain, and plays a crucial role in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized from cholesterol through a series of enzymatic reactions. The primary synthetic route involves the conversion of cholesterol to this compound via the enzyme cytochrome P450scc (side-chain cleavage enzyme). This reaction occurs in the mitochondria and requires the presence of adrenocorticotropic hormone (ACTH) to stimulate the production .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cholesterol from natural sources, followed by its conversion to this compound using biotechnological methods. This process may include microbial fermentation or the use of genetically engineered yeast or bacteria to produce the necessary enzymes for the conversion .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pregnenolone can undergo oxidation to form progesterone.
Reduction: this compound can be reduced to form 5α-pregnane-3β-ol-20-one, a reaction catalyzed by 5α-reductase.
Substitution: this compound can undergo substitution reactions to form various derivatives, such as this compound sulfate.
Common Reagents and Conditions:
Oxidation: NAD+ and 3β-HSD enzyme.
Reduction: 5α-reductase enzyme.
Substitution: Sulfate donors for the formation of this compound sulfate.
Major Products Formed:
Progesterone: Formed through oxidation.
5α-Pregnane-3β-ol-20-one: Formed through reduction.
This compound sulfate: Formed through substitution.
Applications De Recherche Scientifique
Pregnenolone has a wide range of scientific research applications:
Mécanisme D'action
Pregnenolone exerts its effects through several mechanisms:
Neurosteroid Activity: this compound acts as a neurosteroid, modulating the activity of neurotransmitter receptors such as the γ-aminobutyric acid (GABA) receptor.
Hormone Precursor: this compound is a precursor to other steroid hormones, influencing various physiological processes through its conversion to these hormones.
Comparaison Avec Des Composés Similaires
Progesterone: Another steroid hormone synthesized from pregnenolone.
Dehydroepiandrosterone (DHEA): A steroid hormone that is also synthesized from this compound and serves as a precursor to androgens and estrogens.
Corticosterone: A glucocorticoid hormone synthesized from this compound, involved in stress response.
Uniqueness of this compound: this compound is unique due to its role as a precursor to a wide variety of steroid hormones. Its neurosteroid activity also sets it apart from other similar compounds, as it directly influences cognitive functions and memory .
Propriétés
IUPAC Name |
1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBQBCIOKFOEO-OZIWPBGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872921 | |
| Record name | 3-Hydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38372-24-6 | |
| Record name | 3-Hydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
![3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B7853943.png)

![2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)

![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)
![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)





